4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one

Description

Properties

IUPAC Name |

4-methyl-2-(1,2,4-triazol-1-yl)cyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-7-2-3-9(13)8(4-7)12-6-10-5-11-12/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWOHYQXTCDPAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(=O)C(C1)N2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one is a triazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of 1,2,4-triazoles, which are known for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

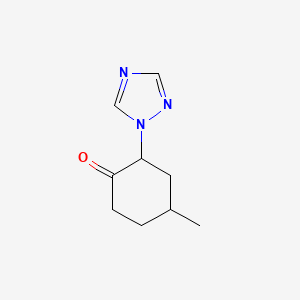

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexanone ring substituted with a methyl group and a triazole moiety, which is critical for its biological activity.

Antimicrobial Activity

Studies have shown that triazole derivatives exhibit significant antimicrobial properties. The compound this compound has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was assessed through in vitro studies measuring the release of pro-inflammatory cytokines such as TNF-α and IL-6. The findings demonstrated that:

- At concentrations of 50 µg/mL and 100 µg/mL, the compound significantly reduced TNF-α release by approximately 40% compared to control groups.

This suggests that this compound may serve as a promising candidate for anti-inflammatory therapies .

Anticancer Activity

Research has also explored the anticancer properties of this triazole derivative. In studies involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited cytotoxic effects characterized by:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.3 |

| HeLa | 12.7 |

These values indicate that the compound has considerable potential as an anticancer agent, particularly against hormone-dependent cancers .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against multi-drug resistant strains. The results indicated that this compound was effective against resistant Staphylococcus strains, highlighting its potential in treating infections caused by antibiotic-resistant bacteria .

Case Study 2: Anti-inflammatory Mechanisms

In another study focusing on inflammatory diseases, researchers administered the compound to murine models with induced inflammation. The results showed a marked decrease in paw edema and cytokine levels after treatment with the compound over a period of seven days .

Scientific Research Applications

Antifungal Activity

4-Methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one has shown promising antifungal properties. Triazole derivatives are known for their ability to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi. This mechanism makes them effective against various fungal infections.

Case Study: Antifungal Efficacy

A study conducted by researchers demonstrated that derivatives of triazole compounds exhibited significant antifungal activity against Candida species. The specific compound's structure allows it to interact effectively with the target enzymes, leading to reduced fungal growth .

Fungicides

Due to its antifungal properties, this compound can be utilized as a fungicide in agricultural practices. The incorporation of triazole compounds in crop protection products is well-documented for their effectiveness against plant pathogens.

Case Study: Crop Protection

Research published in agricultural journals highlights the efficacy of triazole-based fungicides in controlling diseases like wheat rust and powdery mildew. Field trials showed that crops treated with these compounds had significantly lower disease incidence compared to untreated controls .

Polymer Additives

The structural characteristics of this compound make it suitable as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties is of particular interest.

Case Study: Polymer Composites

In a study examining the effects of various additives on polymer composites, the inclusion of triazole compounds resulted in improved thermal resistance and mechanical strength. This finding suggests potential applications in developing advanced materials for automotive and aerospace industries .

Comparative Analysis of Applications

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

The compound’s key structural differentiators include:

- Core cyclohexanone ring: Contrasts with butanone (Triadimefon), amino acid backbones (β-triazolylalanine derivatives), or fused heterocycles (e.g., benzoxadiazole in ).

- Triazole substitution: The 1H-1,2,4-triazol-1-yl group at position 2 of the cyclohexanone distinguishes it from compounds like Triadimefon (1-yl triazole on butanone) or benzoxadiazole-triazole hybrids.

Physicochemical Properties

Key Observations :

- The methyl-cyclohexanone core imparts moderate lipophilicity, intermediate between hydrophilic amino acid derivatives and highly hydrophobic Triadimefon.

- Chlorophenoxy and benzoxadiazole groups in analogs increase LogP, suggesting greater environmental persistence .

Preparation Methods

Synthesis Overview

The preparation of 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one generally follows two main synthetic strategies:

- One-pot synthesis involving hydrazine derivatives and acylation/heterocyclization steps

- Stepwise synthesis involving preparation of substituted triazoles followed by nucleophilic substitution onto cyclohexanone derivatives

These approaches leverage the nucleophilicity of hydrazine or triazole nitrogen atoms and the electrophilicity of carbonyl or halogenated intermediates.

One-Pot Synthesis via Hydrazinoquinazoline Derivatives (Method A)

This method is inspired by the "one-pot" synthesis of triazole-containing compounds, as described in recent literature on triazole-based molecular hybrids.

- Acylation: Substituted 4-hydrazinoquinazolines are acylated with acyl chlorides (or in situ generated acyl chlorides) in glacial acetic acid with sodium acetate as a base at 0–5 °C.

- Heterocyclization: The reaction mixture is refluxed for 1.5–3 hours with continuous removal of water by Dean–Stark distillation to promote ring closure forming the triazole ring.

- Acid-Catalyzed Hydrolysis: After solvent removal, a methanol-water mixture acidified with concentrated hydrochloric acid is refluxed for 1 hour to facilitate Dimroth rearrangement and ring transformation.

- Isolation: The reaction mixture is neutralized to pH 4–5 with saturated sodium acetate solution, precipitating the product, which is filtered and recrystallized.

Reaction Conditions Summary:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Acylation | Acyl chloride, sodium acetate, acetic acid | Formation of hydrazide intermediate |

| Reflux & Water removal | Reflux 1.5–3 h, Dean–Stark trap | Heterocyclization to triazole |

| Acid hydrolysis | Methanol/water/HCl, reflux 1 h | Ring rearrangement and opening |

| Neutralization | Saturated sodium acetate, pH 4–5 | Precipitation of product |

Yields: Near quantitative yields (up to 98%) have been reported for analogous triazole derivatives.

Alternative One-Pot Synthesis via 2-Aminobenzonitrile (Method B)

Another efficient route starts from 2-aminobenzonitrile, employing a sequence of formylation and heterocyclization:

- Formylation: 2-Aminobenzonitrile reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 60 °C to form N’-(2-cyanophenyl)-N,N-dimethylformimidamide intermediates.

- Heterocyclization: After removal of excess reagents, the intermediate is refluxed with hydrazides of carboxylic acids in glacial acetic acid with water removal by Dean–Stark trap.

- Acid hydrolysis and isolation: Similar to Method A, acid hydrolysis followed by neutralization precipitates the target triazole derivatives.

This method provides a versatile route for various substituted triazoles with high yields and purity.

Preparation of 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a key structural element and can be prepared independently before attachment to the cyclohexanone core.

General Synthetic Procedure for 1,2,4-Triazoles:

- Thermal cyclization: N,N-dimethylformylamide azine derivatives are heated at 150 °C under inert atmosphere for 16 hours to induce cyclization to triazole salts.

- Acid catalysis: Addition of para-toluenesulfonic acid can facilitate the reaction.

- Purification: Products are isolated by basification, extraction, and chromatographic purification or precipitation.

This method yields 1,2,4-triazole derivatives substituted at the 4-position, which can be subsequently functionalized.

Attachment to Cyclohexanone Core

The coupling of the triazole ring to the cyclohexanone skeleton, specifically at the 2-position, often involves nucleophilic substitution or condensation reactions:

- Nucleophilic substitution: The triazole nitrogen acts as a nucleophile attacking an electrophilic center on a 2-substituted cyclohexanone derivative (e.g., halogenated or activated carbonyl).

- Condensation: Formation of C–N bonds through condensation of amino-triazole derivatives with cyclohexanone under acidic or basic conditions.

Optimization of reaction conditions (temperature, solvent, catalysts) is critical to maximize yield and selectivity.

Analytical Verification and Characterization

The synthesized this compound compounds are characterized using:

Summary Table of Preparation Methods

| Method ID | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Method A | Substituted 4-hydrazinoquinazolines | Acyl chlorides, sodium acetate, acetic acid, reflux, acid hydrolysis | ~98 | One-pot, high yield, water removal critical |

| Method B | 2-Aminobenzonitrile | DMF-DMA, hydrazides, acetic acid, reflux, acid hydrolysis | ~95-98 | Alternative one-pot, versatile for substitutions |

| Triazole Synthesis | N,N-dimethylformylamide azine derivatives | Thermal cyclization (150 °C, 16 h), acid catalysis | Variable | Prepares triazole moiety for further coupling |

Research Findings and Practical Considerations

- The one-pot synthesis methods (A and B) are efficient, scalable, and produce high-purity compounds suitable for further biological or material applications.

- The acid-catalyzed hydrolysis step is crucial for the Dimroth rearrangement, enabling the formation of the 1,2,4-triazole ring system from precursors.

- Water removal by Dean–Stark trap during reflux is essential to drive the heterocyclization equilibrium forward.

- In situ generation of acyl chlorides can overcome issues with commercial availability of reagents.

- Analytical methods including X-ray crystallography provide definitive proof of structure and conformation, which is important for understanding biological activity relationships.

- The thermal cyclization of formylamide azines provides an alternative route to 1,2,4-triazoles, which can be functionalized and attached to cyclohexanone derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one, and how do steric/electronic factors influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of cyclohexanone. Key steps include:

- Cyclohexanone substitution : Reacting 4-methylcyclohexan-1-one with a triazole precursor under nucleophilic conditions. For example, using 1H-1,2,4-triazole and a base (e.g., KCO) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is used to isolate the product. Steric hindrance from the methyl group may slow triazole incorporation, requiring prolonged reaction times .

Q. Which spectroscopic techniques are most effective for characterizing structural isomers of triazole-substituted cyclohexanones?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can differentiate positional isomers by analyzing chemical shifts of the triazole protons (e.g., 8.2–8.8 ppm for triazole-H) and cyclohexanone carbonyl (~205 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns. For example, loss of the triazole moiety (97 Da) indicates substitution at the 2-position .

- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm) and triazole C=N (~1600 cm) validate functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

Methodological Answer:

- Data Collection : Single crystals are grown via slow evaporation (e.g., in ethanol). Diffraction data is collected at 100 K using synchrotron radiation or a laboratory X-ray source .

- Refinement with SHELXL : The SHELX suite (e.g., SHELXL-2018) refines hydrogen bonding networks and torsional angles. Challenges include modeling disorder in the triazole ring or methyl group. Anisotropic displacement parameters improve accuracy for non-H atoms .

- Validation : The R-factor (<5%) and residual electron density maps (<0.5 eÅ) confirm structural correctness .

Q. What experimental and computational strategies address contradictions between predicted and observed reactivity of the triazole-cyclohexanone system?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Compare computational reactivity profiles (e.g., DFT calculations for nucleophilic attack sites) with experimental kinetic data. Discrepancies may arise from solvent effects or transition-state stabilization not captured in simulations .

- Isotopic Labeling : Use N-labeled triazole to track regioselectivity in substitution reactions via N NMR .

- Controlled Reactivity Studies : Vary reaction conditions (pH, solvent polarity) to isolate competing pathways (e.g., SN2 vs. radical mechanisms) .

Q. How does the 1,2,4-triazole moiety influence the compound’s thermal stability, and what methods quantify this?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (T). Triazole-containing compounds typically show T >200°C due to aromatic stability .

- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and exothermic decomposition peaks. For example, a sharp endotherm at 150°C may indicate melting prior to degradation .

- Kinetic Stability Studies : Use Arrhenius plots (from isothermal TGA) to calculate activation energy (E) for decomposition .

Q. What in silico approaches predict the biological activity of this compound, and how are these validated experimentally?

Methodological Answer:

- Molecular Docking : Dock the compound into target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina. Score binding affinities (ΔG) and compare with known inhibitors like triadimefon .

- QSAR Modeling : Train models on triazole-containing analogs (e.g., ethyl 4-aminobenzoate derivatives) to correlate logP, polar surface area, and IC values .

- Validation : Test predicted activities via in vitro assays (e.g., MIC for antimicrobial activity against Candida spp.) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.